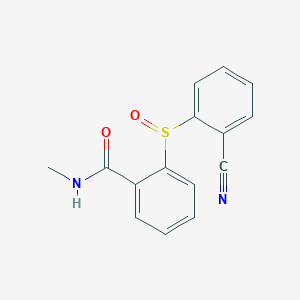

2-(2-cyanobenzenesulfinyl)-N-methylbenzamide

Description

2-(2-Cyanobenzenesulfinyl)-N-methylbenzamide (CAS: 477710-68-2) is a benzamide derivative with a molecular formula of C₁₅H₁₂N₂O₂S and a molecular weight of 284.34 g/mol . Its structure features a sulfinyl (-SO-) group attached to a 2-cyanophenyl ring, which is further linked to an N-methylbenzamide core. The sulfinyl group introduces chirality, making enantiomer separation critical for applications requiring stereochemical purity . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research, though its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name |

2-(2-cyanophenyl)sulfinyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-17-15(18)12-7-3-5-9-14(12)20(19)13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBPAUXJOZLTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanobenzenesulfinyl)-N-methylbenzamide typically involves the reaction of 2-cyanobenzenesulfonyl chloride with N-methylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinyl group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanobenzenesulfinyl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether at low temperatures.

Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 2-(2-sulfonybenzenesulfinyl)-N-methylbenzamide.

Reduction: Formation of 2-(2-aminobenzenesulfinyl)-N-methylbenzamide.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 2-(2-Cyanobenzenesulfinyl)-N-methylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis .

- Reactivity : The sulfinyl group can participate in redox reactions, while the cyano group acts as an electrophile, facilitating interactions with nucleophilic sites in biological molecules .

Biology

- Antimicrobial Activity : Studies have indicated that compounds with similar structural features exhibit antimicrobial properties. Research into the biological activities of this compound is ongoing, with potential applications in developing new antimicrobial agents .

- Anticancer Properties : The compound is being explored for its anticancer effects. Its structural characteristics may allow it to interact with cancer-related targets, potentially leading to the development of novel anticancer therapies .

Medicine

- Drug Development : Due to its unique structural features, this compound is being investigated as a potential drug candidate. Its reactivity and ability to modulate biochemical pathways make it a candidate for further exploration in pharmaceutical research .

- Vaccine Adjuvants : The compound's potential to enhance immune responses positions it as a candidate for use in vaccine formulations, particularly as a co-adjuvant to improve efficacy .

Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Similar Sulfonamides | Anticancer | |

| Novel Ligands | Vaccine Adjuvant |

Case Study 1: Antimicrobial Evaluation

In a study evaluating various derivatives of sulfonamides, compounds structurally related to this compound showed significant antimicrobial activity against several bacterial strains. The study highlighted the importance of the sulfinyl group in enhancing activity compared to related compounds lacking this feature .

Case Study 2: Anticancer Potential

Research focused on the synthesis and evaluation of similar compounds demonstrated that modifications in the structure could lead to increased cytotoxicity against cancer cell lines. The findings suggest that this compound could be further optimized for enhanced anticancer activity through structural modifications .

Mechanism of Action

The mechanism of action of 2-(2-cyanobenzenesulfinyl)-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Analogs :

2-(Benzylsulfinyl)-N-methylbenzamide (Compound 3) Structure: Benzylsulfinyl group instead of 2-cyanobenzenesulfinyl. Used in chiral separation studies. Application: Model compound for HPLC enantiomer resolution.

U-47700 (trans-3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Structure: Cyclohexyl-dimethylamino substituent instead of sulfinyl-cyanophenyl. Properties: Potent opioid agonist with short-lived euphoric effects. Application: Illicit synthetic opioid; controlled substance since 2015.

N-(2-Chlorophenyl)-2-(methanesulfonamido)benzamide

- Structure : Methanesulfonamido and 2-chlorophenyl groups.

- Properties : Sulfonamido group (-SO₂NH-) vs. sulfinyl, altering hydrogen-bonding capacity.

- Application : Unspecified, but sulfonamides often exhibit antimicrobial or enzyme-inhibitory activity.

4-Bromo-N-(2-nitrophenyl)benzamide Structure: Bromo and nitro substituents. Properties: Strong electron-withdrawing groups (Br, NO₂) compared to CN. Application: Structural analog for crystallography studies.

Physical Properties Comparison :

Research Findings and Implications

- Chiral Separation : The target compound’s enantiomers could be resolved using cellulose tris(3,5-dichlorophenylcarbamate) columns, as demonstrated for similar sulfoxides .

- Structural Activity Relationships (SAR): Electron-Withdrawing Groups: The 2-cyano group may enhance stability against metabolic degradation compared to alkyl or aryl substituents. Sulfinyl vs.

Biological Activity

2-(2-Cyanobenzenesulfinyl)-N-methylbenzamide is an organic compound characterized by its unique structural features, including a sulfinyl group, a cyano group, and a benzamide moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H10N2O2S, and its CAS number is 477710-68-2. The presence of the cyano and sulfinyl groups contributes to its reactivity and interaction with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The cyano group can act as an electrophile, facilitating nucleophilic attacks from biological molecules, while the sulfinyl group can participate in redox reactions, influencing its reactivity towards enzymes and proteins.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The structural characteristics allow it to interact with microbial enzymes, potentially inhibiting their function.

- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise. Its ability to modulate biochemical pathways may lead to apoptosis in cancer cells. In vitro studies have indicated cytotoxic effects against various cancer cell lines, warranting further exploration in vivo .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes due to its structural similarity to known bioactive molecules. This inhibition could play a role in various therapeutic applications, including cancer treatment and infectious disease management .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- In Vitro Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibition of NF-κB signaling pathways when tested against inflammatory stimuli such as lipopolysaccharides (LPS). This suggests that the compound may modulate immune responses, which is crucial for developing anti-inflammatory drugs .

- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the phenyl rings and amide nitrogen can significantly affect the biological activity of sulfonamides and related compounds. These findings highlight the importance of structural optimization in enhancing the efficacy of this compound .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 2-Cyanobenzenesulfonyl chloride | Sulfonyl group | Moderate enzyme inhibition |

| N-Methylbenzamide | Amide group | Limited reactivity |

| 2-(2-Cyanobenzenesulfonyl)-N-methylbenzamide | Sulfonyl group | Enhanced enzyme inhibition |

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.